![molecular formula C16H26N4O2 B15298883 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has a molecular formula of C16H26N4O2 and a molecular weight of 306.4. This compound is particularly noted for its role in scientific research, especially in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine with hexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanoic acid, while reduction may produce N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamine .
科学的研究の応用
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-proliferative effects.
類似化合物との比較
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide
These compounds share a similar pyrimidine core structure but differ in the length of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
特性
分子式 |
C16H26N4O2 |
|---|---|
分子量 |
306.40 g/mol |
IUPAC名 |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)hexanamide |
InChI |
InChI=1S/C16H26N4O2/c1-4-5-6-7-14(21)19-15-12(2)17-16(18-13(15)3)20-8-10-22-11-9-20/h4-11H2,1-3H3,(H,19,21) |
InChIキー |
CUYIVYGWYZOZCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)

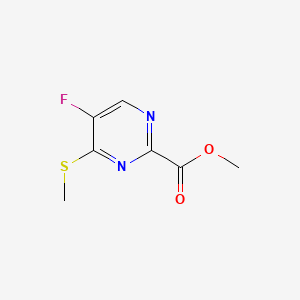
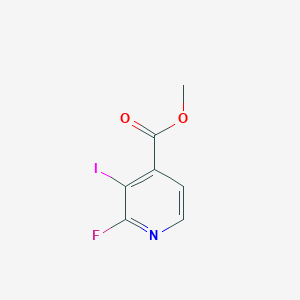

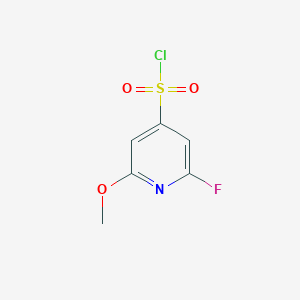
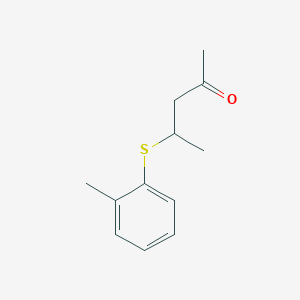
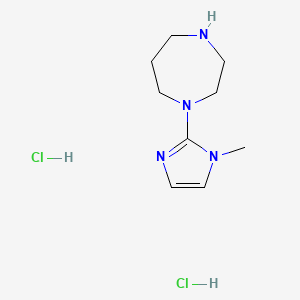
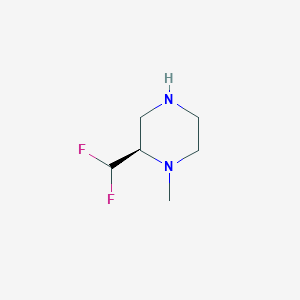
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)
